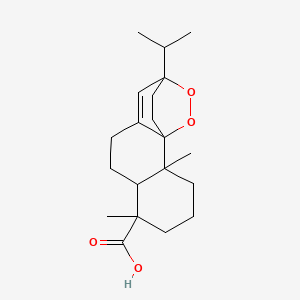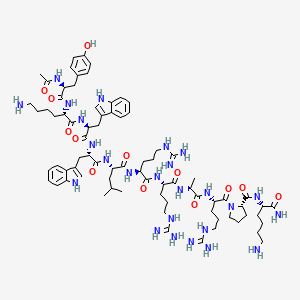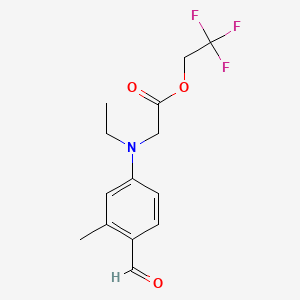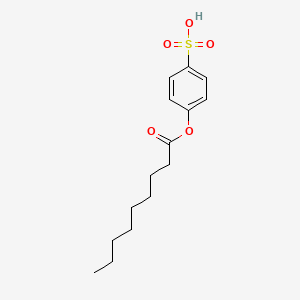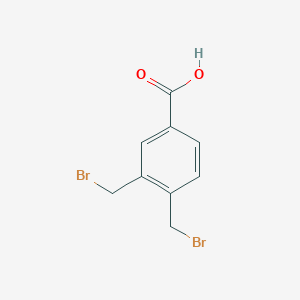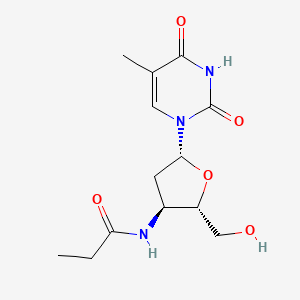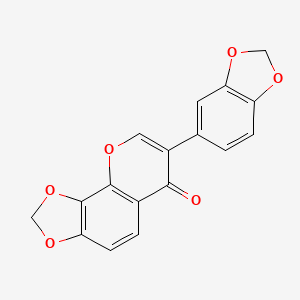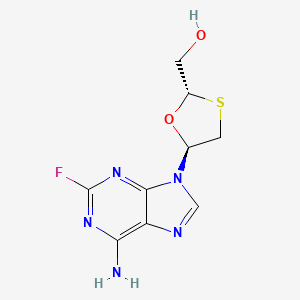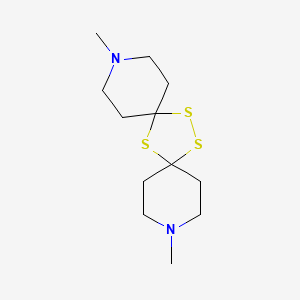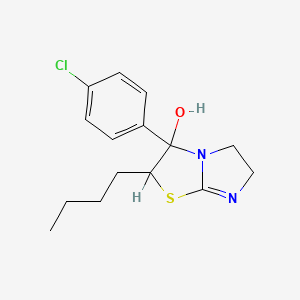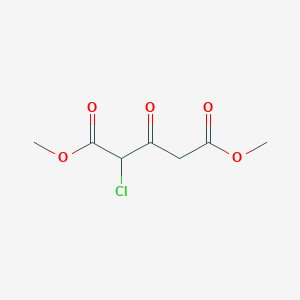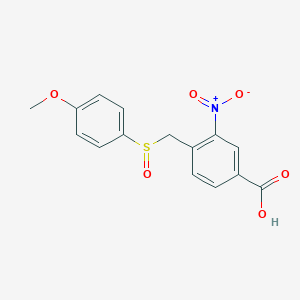
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid is an organic compound that features a sulfoxide group, a methoxyphenyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Sulfoxide: This can be achieved by oxidizing 4-methoxythioanisole using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Nitration of Benzoic Acid: The nitration of benzoic acid can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Coupling Reaction: The final step involves coupling the methoxyphenyl sulfoxide with the nitrated benzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The sulfoxide and nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl methyl sulfoxide: Similar structure but lacks the nitrobenzoic acid moiety.
4-Methoxyphenyl methyl sulfone: Similar structure but with a sulfone group instead of a sulfoxide.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar methoxyphenyl group but different functional groups.
Uniqueness
4-(((4-Methoxyphenyl)sulfinyl)methyl)-3-nitrobenzoic acid is unique due to the presence of both the sulfoxide and nitrobenzoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
110046-45-2 |
|---|---|
Molecular Formula |
C15H13NO6S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfinylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO6S/c1-22-12-4-6-13(7-5-12)23(21)9-11-3-2-10(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
XNNUHFSFYGDWNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


